Sulfo-succinimidyl-4-hydroxybenzoate
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Overview
Description
Sulfo-succinimidyl-4-hydroxybenzoate is a water-soluble compound widely used in bioconjugation and crosslinking applications. It is known for its ability to react with primary amines on proteins, amino-modified oligonucleotides, or surfaces, introducing a 4-hydroxybenzoate linker that forms stable covalent conjugates with biomolecules possessing hydrazine linkers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-succinimidyl-4-hydroxybenzoate is synthesized by reacting succinimidyl 4-hydroxybenzoate with a sulfonating agent. The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure the stability of the product . The compound is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its applications in bioconjugation .
Chemical Reactions Analysis
Types of Reactions
Sulfo-succinimidyl-4-hydroxybenzoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, which are crucial for its role in bioconjugation .
Common Reagents and Conditions
The compound reacts efficiently in aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4. The reaction conditions are mild, typically occurring at room temperature, which helps preserve the integrity of sensitive biomolecules .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond. This product is used to create conjugates of proteins, peptides, or other biomolecules, facilitating various biochemical and medical applications .
Scientific Research Applications
Sulfo-succinimidyl-4-hydroxybenzoate is extensively used in scientific research for its ability to form stable conjugates with biomolecules. Some of its key applications include:
Mechanism of Action
Sulfo-succinimidyl-4-hydroxybenzoate exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Sulfo-succinimidyl-4-hydroxybenzoate is unique in its water solubility and ability to form stable conjugates without the need for organic solvents. Similar compounds include:
Succinimidyl 4-hydroxybenzoate: Lacks the sulfonate group, making it less water-soluble.
Sulfo-succinimidyl 4-formylbenzoate: Similar in structure but introduces a formyl group instead of a hydroxy group, offering different reactivity.
Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Contains a maleimide group, providing different crosslinking capabilities.
These compounds share similar applications but differ in their specific reactivity and solubility properties, making this compound a versatile and valuable tool in bioconjugation .
Properties
Molecular Formula |
C11H9NO8S |
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Molecular Weight |
315.26 g/mol |
IUPAC Name |
1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19) |
InChI Key |
APPNDWOFCCYTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
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